N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiazole ring, and a methoxybenzylamine moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxybenzylamine Group: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with 3-methoxybenzylamine under controlled conditions.
Formation of the Final Compound: The final step involves the coupling of the intermediate with 4-chlorophenyl acetic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a methoxyphenyl group instead of methoxybenzyl.
N-(4-chlorophenyl)-2-((4-(2-((3-hydroxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide: Similar structure but with a hydroxybenzyl group.
Uniqueness
N-(4-chlorophenyl)-2-((4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the methoxybenzylamine moiety, which may confer distinct biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-28-18-4-2-3-14(9-18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-7-5-15(22)6-8-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCFNACTEHGYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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